2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide
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Overview
Description
The compound “2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N’-(3-ethoxy-4-propoxybenzylidene)acetohydrazide” is a unique chemical with the linear formula C17H20N4O3S . It has a molecular weight of 360.438 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources . Further experimental studies might be needed to determine properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Derivative Development
Research has shown that derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide have been synthesized for various scientific purposes. For instance, derivatives like 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione have been created by reacting with 6-amino-2-thioxopyrimidin-4(3H)-one. These compounds show potential in forming new heterocyclic compounds with possible biological activities (Hassaneen et al., 2003).
Anticancer Applications
Several studies have focused on the anticancer properties of derivatives of this compound. For example, derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones have been tested against the MCF-7 human breast adenocarcinoma cell line, displaying potent inhibitory activities (Abdellatif et al., 2014). Similarly, compounds like 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-N-(4-substitutedbenzylidene)acetohydrazides have shown marked anticancer activity against various cancer cell lines (Abdelgawad et al., 2016).
Anti-Inflammatory and Analgesic Agents
Compounds derived from this chemical have been used to create anti-inflammatory and analgesic agents. For example, the synthesis of novel compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antioxidant and Antimicrobial Applications
Derivatives have also been investigated for their antioxidant and antimicrobial properties. For instance, compounds like thieno[2,3‐d]pyrimidines were synthesized and showed significant antitumor and antioxidant activity, indicating their potential as novel therapeutic agents (Aly et al., 2010).
Miscellaneous Applications
Other applications include the development of new compounds with potential uses in agriculture as fungicides and in medical fields as anti-HIV agents. For example, new derivatives have shown promising fungicidal activities against various pathogens (Chen et al., 2009), and others have demonstrated virus-inhibiting properties relevant to HIV-1 (Novikov et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-5-9-27-17-8-7-16(11-18(17)26-6-2)12-21-24-19(25)13-28-20-22-14(3)10-15(4)23-20/h7-8,10-12H,5-6,9,13H2,1-4H3,(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXKZRYWNBZTP-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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